molecular formula C10H11FN2OS B6938800 N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide

Cat. No.: B6938800
M. Wt: 226.27 g/mol
InChI Key: ILTUJTJBOBPWLC-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide is a compound that features a fluoropyridine moiety, a cyclopropane ring, and a carboxamide group. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c1-15-10(3-4-10)9(14)13-8-2-5-12-6-7(8)11/h2,5-6H,3-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUJTJBOBPWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine derivatives using reagents such as N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule. The carboxamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoropyridin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide is unique due to the combination of its fluoropyridine moiety, cyclopropane ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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